molecular formula C13H17NO B1277019 4-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 471929-86-9

4-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B1277019
CAS No.: 471929-86-9
M. Wt: 203.28 g/mol
InChI Key: WWBOSCKXPMBVLG-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It consists of a benzaldehyde moiety substituted with a piperidin-1-ylmethyl group at the para position. This compound is of interest in various fields of research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Piperidin-1-ylmethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate in acetone. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,11H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBOSCKXPMBVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428217
Record name 4-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471929-86-9
Record name 4-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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